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Compound of Interest

Compound Name: Tenofovir disoproxil succinate

Cat. No.: B12774426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical equivalence of different salt forms of

tenofovir disoproxil, a key antiretroviral prodrug. The focus is on the well-established fumarate

salt (TDF) and the more recently developed phosphate salt (TDP). This document summarizes

key pharmacokinetic data, details the experimental protocols used to establish bioequivalence,

and provides visual representations of the drug's mechanism of action and the clinical trial

workflow.

Executive Summary
Tenofovir disoproxil is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor used in

the treatment of HIV and hepatitis B infections. The oral bioavailability of tenofovir is low due to

its hydrophilic nature. To overcome this, the disoproxil ester prodrug was developed, which is

then formulated as a salt to improve its pharmaceutical properties. The most common salt form

is tenofovir disoproxil fumarate (TDF). Recently, a new salt form, tenofovir disoproxil phosphate

(TDP), has been developed with the aim of improving stability. Clinical studies have been

conducted to ensure that this new salt form is clinically equivalent to the established fumarate

salt, ensuring that the change in salt form does not impact the safety and efficacy of the drug.
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A key clinical study was conducted to compare the pharmacokinetic profiles of a single oral

dose of 292 mg of tenofovir disoproxil phosphate to 300 mg of tenofovir disoproxil fumarate in

healthy adult male subjects. The results demonstrated that the two salt forms are bioequivalent.

[1]

Pharmacokinet
ic Parameter

Tenofovir
Disoproxil
Phosphate
(292 mg)
(Mean ± SD)

Tenofovir
Disoproxil
Fumarate (300
mg) (Mean ±
SD)

Geometric
Mean Ratio
(90% CI)

Bioequivalenc
e Range

Cmax (ng/mL) 275.41 ± 77.90 265.41 ± 83.08
1.0514 (0.9527–

1.1603)
0.80 - 1.25

AUC0-last

(ng·h/mL)

2019.24 ±

553.38

1982.69 ±

593.32

1.0375 (0.9516–

1.1311)
0.80 - 1.25

AUC0-inf

(ng·h/mL)

2238.50 ±

584.73

2207.63 ±

613.99

1.0305 (0.9461–

1.1225)
0.80 - 1.25

Tmax (h) 0.75 (0.50-2.00) 0.75 (0.50-3.00) - -

t1/2 (h) 20.33 ± 4.17 20.24 ± 4.31 - -

Data sourced from a randomized, two-way crossover bioequivalence study in healthy

volunteers.[1]

Experimental Protocols
In Vitro Dissolution Testing
Objective: To assess the in vitro release characteristics of the tenofovir disoproxil salt forms.

This is a critical quality control test and a prerequisite for considering biowaivers for different

strengths of the same formulation.

Apparatus: USP Apparatus II (Paddle)

Dissolution Medium: 900 mL of 0.01 N Hydrochloric Acid (HCl)[2][3]
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Temperature: 37 ± 0.5°C[2][3]

Paddle Speed: 75 rpm[2]

Procedure:

Place one tablet in each of the six dissolution vessels containing the dissolution medium.[2]

Begin the test and withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 10, 15,

20, 30, 45, and 60 minutes).[2]

Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

Analyze the filtrate for the concentration of tenofovir disoproxil using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at

260 nm.[2]

Calculate the percentage of the labeled amount of drug dissolved at each time point.

Acceptance Criteria for BCS Class III Drugs: For a biowaiver based on the Biopharmaceutics

Classification System (BCS), both the test and reference products must show very rapid

dissolution, with at least 85% of the drug dissolved within 15 minutes.[2]

In Vitro Permeability Assay (Caco-2 Cell Model)
Objective: To evaluate the intestinal permeability of tenofovir disoproxil, a key factor in its oral

bioavailability. Tenofovir is a BCS Class III drug, characterized by high solubility and low

permeability.[4]

Cell Line: Caco-2 (human colon adenocarcinoma) cells, which differentiate into a monolayer of

polarized enterocytes that mimic the intestinal barrier.

Procedure:

Cell Culture and Seeding: Caco-2 cells are cultured and then seeded onto semi-permeable

filter supports in Transwell® plates. The cells are cultured for 18-22 days to allow for the
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formation of a confluent, differentiated monolayer.[5]

Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring

the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a

predetermined threshold (e.g., >200 Ω·cm²) are used for the assay.[5]

Permeability Measurement (Apical to Basolateral):

The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks'

Balanced Salt Solution - HBSS).

The test compound (tenofovir disoproxil salt) is added to the apical (donor) compartment.

Samples are collected from the basolateral (receiver) compartment at specific time

intervals (e.g., 30, 60, 90, 120 minutes).[5]

The concentration of the compound in the collected samples is determined by a validated

analytical method (e.g., LC-MS/MS).

Permeability Measurement (Basolateral to Apical): To assess active efflux, the transport of

the compound is also measured from the basolateral to the apical compartment.

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio

(Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

[5]

In Vivo Bioequivalence Study
Objective: To compare the rate and extent of absorption of two different salt forms of tenofovir

disoproxil to determine if they are bioequivalent.

Study Design: A randomized, single-dose, two-period, two-sequence, crossover study in

healthy adult volunteers.[1][4]

Procedure:

Subject Recruitment: A sufficient number of healthy adult subjects (typically 24-32) are

enrolled after providing informed consent.[4][6]
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Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g.,

Test product then Reference product, or Reference product then Test product).

Dosing (Period 1): After an overnight fast, subjects receive a single oral dose of either the

test or reference product.[6]

Blood Sampling: Serial blood samples are collected at predefined time points for up to 72

hours post-dose to capture the complete pharmacokinetic profile.[1][4]

Washout Period: A washout period of at least 7 days is implemented between the two

treatment periods to ensure complete elimination of the drug from the body.[4]

Dosing (Period 2): After the washout period, subjects receive the alternate product they did

not receive in Period 1.

Blood Sampling: The same blood sampling schedule is followed as in Period 1.

Bioanalysis: Plasma concentrations of tenofovir (the active metabolite) are determined using

a validated bioanalytical method (e.g., LC-MS/MS).[7]

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC) are

calculated for each subject for both products. Statistical analysis is performed on the log-

transformed data to determine the 90% confidence intervals for the ratio of the geometric

means of the test and reference products.[1]

Bioequivalence Criteria: The two products are considered bioequivalent if the 90% confidence

intervals for the geometric mean ratios of Cmax and AUC fall within the acceptance range of

80.00% to 125.00%.[1][6]
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Caption: Intracellular activation of tenofovir disoproxil.
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Caption: Workflow of a two-way crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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